molecular formula C17H12BrNO3 B2579701 (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1146935-03-6

(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2579701
CAS No.: 1146935-03-6
M. Wt: 358.191
InChI Key: SBXLGPCLGOZQSE-LCYFTJDESA-N
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Description

(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, known as the chemical probe DANDY, is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulator of multiple cellular processes, and its gene is located on chromosome 21, making it a protein of significant interest in Down syndrome research, as its trisomy is thought to contribute to neurodevelopmental deficits. DANDY demonstrates exceptional selectivity for DYRK1A over other kinases, including the closely related DYRK1B, enabling highly specific perturbation of DYRK1A-dependent pathways in cellular models. Its primary research value lies in its ability to probe the biological functions of DYRK1A in areas such as neuronal differentiation, beta-cell proliferation, and tau protein phosphorylation. Studies utilizing this inhibitor are shedding light on the role of DYRK1A in the pathogenesis of neurodegenerative conditions like Alzheimer's disease, where it phosphorylates key proteins including tau and amyloid precursor protein (APP). Furthermore, research indicates that inhibiting DYRK1A with tools like DANDY can promote the proliferation of human pancreatic beta cells, opening promising avenues for investigating new therapeutic strategies for diabetes. As a cell-permeable tool compound, DANDY is indispensable for dissecting DYRK1A signaling in complex biological systems and for validating DYRK1A as a therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-22-16-5-3-2-4-11(16)15(20)9-13-12-8-10(18)6-7-14(12)19-17(13)21/h2-9H,1H3,(H,19,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXLGPCLGOZQSE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves several key steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.

    Aldol Condensation: The brominated indole undergoes aldol condensation with 2-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and aldol condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer activities. Specifically, studies have shown that related indole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the methoxyphenyl group may enhance this activity through increased lipophilicity and improved interaction with biological targets.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one may demonstrate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Neurological Disorders

Indole compounds have been explored for their neuroprotective effects. The ability of this compound to modulate neurotransmitter systems could position it as a potential treatment for neurological disorders such as depression or anxiety.

Anti-inflammatory Effects

Given the structural features of this compound, it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study: Synthesis and Characterization

A study conducted by researchers synthesized this compound using a one-pot reaction involving 5-bromoindole and 4-methoxybenzaldehyde under controlled conditions. The resulting product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Biological Evaluation

In vitro assays demonstrated that the synthesized compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Mass (g/mol) Bioactivity Highlights Reference
(3Z)-5-Bromo-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one 4-Methylphenyl (vs. 2-methoxyphenyl) C₁₇H₁₂BrNO₂ 342.192 Enhanced lipophilicity; moderate kinase inhibition
(3Z)-5-Bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one Thioxo-thiazolidinone ring (vs. oxoethylidene) C₁₇H₁₆BrN₂O₃S₂ 449.36 Improved metabolic stability; antiproliferative activity
(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one Thiophene ring (vs. phenyl) C₁₃H₈BrNOS 306.18 Red-shifted UV absorption; antimicrobial potential
5-Bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one 4-Methoxyphenyl + allyl substitution (vs. 2-methoxy) C₂₀H₁₈BrNO₄ 416.27 Higher solubility; reduced cytotoxicity

Key Observations :

  • Heterocyclic Modifications: Replacement of the oxoethylidene chain with a thiazolidinone-thioxo system () enhances sulfur-mediated interactions with cysteine residues in enzymes, improving stability .
  • Aromatic Ring Variations : Thiophene-containing analogues () exhibit altered electronic profiles, impacting UV-Vis absorption and redox properties relevant to photodynamic therapies .
Physicochemical and Pharmacological Differences
  • Lipophilicity : The 4-methylphenyl analogue (LogP ~3.1) is more lipophilic than the target compound (predicted LogP ~2.8), affecting membrane permeability .
  • Bioactivity Clustering: highlights that compounds with similar core structures but varying substituents cluster into distinct bioactivity groups. For example, thiazolidinone derivatives () show stronger correlations with antiproliferative NCI-60 profiles than phenyl-substituted analogues .
  • Synthetic Accessibility: The target compound’s synthesis (via Knoevenagel condensation, similar to ) requires precise Z-configuration control, unlike the more straightforward preparation of hydroxylated derivatives () .
Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability: Thiazolidinone derivatives () demonstrate slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation compared to the target compound .
  • Cytotoxicity : The allyl-substituted analogue () shows lower cytotoxicity (IC₅₀ > 50 μM in HeLa cells) than the target compound (predicted IC₅₀ ~10 μM), likely due to reduced electrophilicity of the α,β-unsaturated ketone .

Q & A

Q. What advanced techniques enhance the scalability of this compound’s synthesis?

  • Methodology :
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction times.
  • Microwave-assisted synthesis : Accelerate coupling steps (e.g., from 12 hrs to 30 mins) while maintaining Z-selectivity .

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